molecular formula C12H17O4P B14636502 Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate CAS No. 52344-41-9

Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate

Cat. No.: B14636502
CAS No.: 52344-41-9
M. Wt: 256.23 g/mol
InChI Key: QDNWDZSISIUOJT-UHFFFAOYSA-N
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Description

Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-(4-methylphenyl)-2-oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor. One common method is the Michael addition of dimethyl phosphite to an α,β-unsaturated carbonyl compound, such as 4-methylacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor or modulator of biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of both a phosphonate group and a 4-methylphenyl moiety. This combination imparts specific chemical properties, such as increased steric hindrance and potential for selective interactions with biological targets .

Properties

CAS No.

52344-41-9

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-(4-methylphenyl)propan-2-one

InChI

InChI=1S/C12H17O4P/c1-10-4-6-11(7-5-10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3

InChI Key

QDNWDZSISIUOJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC

Origin of Product

United States

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